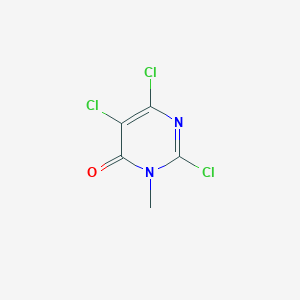

2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one

Description

2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one is a chlorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines

Properties

IUPAC Name |

2,5,6-trichloro-3-methylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2O/c1-10-4(11)2(6)3(7)9-5(10)8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYISNYYGONBDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(N=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one typically involves chlorination reactions. One common method is the chlorination of 3-methylpyrimidin-4(3H)-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through various techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one can undergo several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Oxidation Reactions: It can be oxidized to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents at moderate temperatures.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.

Reduction Reactions: Products include partially or fully dechlorinated pyrimidine derivatives.

Oxidation Reactions: Products include oxidized pyrimidine derivatives with additional functional groups.

Scientific Research Applications

Chemistry

In organic chemistry, 2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one serves as an intermediate in the synthesis of various complex organic compounds. Its unique structure allows it to undergo multiple chemical reactions, including substitution, reduction, and oxidation reactions. The products formed from these reactions can lead to derivatives with diverse functional groups.

| Reaction Type | Products Formed |

|---|---|

| Substitution | Derivatives with various functional groups replacing chlorine atoms |

| Reduction | Partially or fully dechlorinated pyrimidine derivatives |

| Oxidation | Oxidized pyrimidine derivatives with additional functional groups |

Biology

Research indicates that this compound exhibits significant biological activity. Studies have shown its potential interactions with various biomolecules. For instance, it has been investigated for its effects on enzymes and receptors relevant to pharmacological pathways .

Preliminary findings suggest that this compound may have therapeutic applications due to its interactions with biological systems. Notably, it has been associated with various biological activities such as:

- Antitumor Activity: Certain derivatives of this compound have shown promise in inhibiting tumor growth.

- Antimicrobial Properties: Initial studies indicate potential efficacy against various microbial strains.

Medicine

In the field of medicinal chemistry, this compound is being explored for its potential use in drug development. Its ability to interact with specific molecular targets may allow it to function as an inhibitor or activator of certain enzymes involved in metabolic pathways .

Case Study: N-Alkylation Reactions

A study conducted on the N-alkylation of related pyrimidine derivatives demonstrated that compounds derived from this compound exhibited significant inhibition of ATP and ADP hydrolysis in rat cerebral cortex synaptosomes. This suggests potential neuroprotective effects .

Industrial Applications

Beyond research settings, this compound finds applications in industrial processes:

- Agrochemicals: It is utilized in the production of herbicides and insecticides due to its biological activity.

- Dyes and Pigments: The compound is also used in synthesizing dyes owing to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system involved. In drug development, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

2,4,6-Trichloropyrimidine: Another chlorinated pyrimidine with similar chemical properties.

3,5,6-Trichloro-2-pyridinol: A chlorinated pyridine derivative with different biological activity.

2,4-Dichloro-5-methylpyrimidine: A less chlorinated pyrimidine with different reactivity.

Uniqueness

2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one is unique due to its specific chlorination pattern and the presence of a methyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one is a chlorinated pyrimidine derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry and agricultural sciences. Its biological activity is linked to its interactions with various biomolecules, including enzymes and receptors.

Chemical Structure

The chemical formula for this compound is C₇H₅Cl₃N₂O. The presence of three chlorine atoms and a methyl group on the pyrimidine ring significantly influences its reactivity and biological interactions.

The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. This interaction can alter the activity of these proteins, potentially leading to various pharmacological effects. The specific pathways depend on the biological system being studied and the intended application in drug development or agricultural use.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been evaluated for its efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies suggest that the compound may inhibit bacterial growth through interference with metabolic pathways or by disrupting cellular processes .

Antiviral Potential

There is emerging evidence that this compound may possess antiviral activity. It has been investigated for its ability to inhibit viral replication in vitro. The exact mechanisms remain under study but may involve interference with viral enzymes or host cell interactions .

Case Studies

- Antimicrobial Efficacy : In a series of experiments, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones in agar diffusion assays, indicating potent antimicrobial activity at concentrations as low as 10 µg/mL .

- Antiviral Activity : A study focusing on the antiviral properties of chlorinated pyrimidines reported that this compound showed promising results against viral strains like influenza. The compound inhibited viral replication by disrupting the viral life cycle at the entry or replication stages .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.